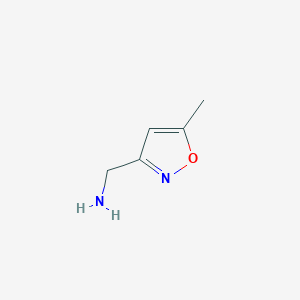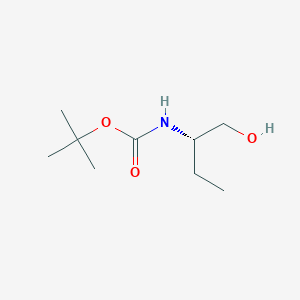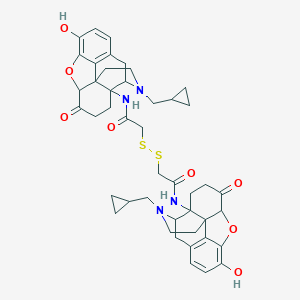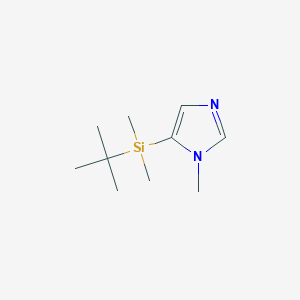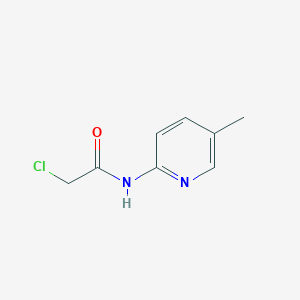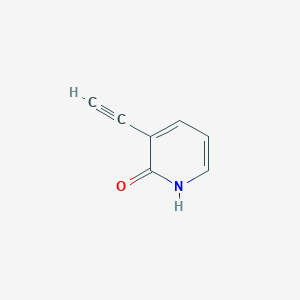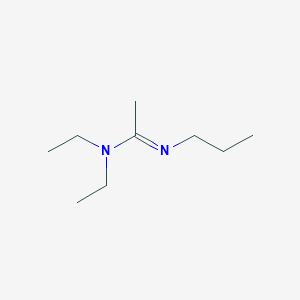
N,N-Diethyl-N'-propylacetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N'-propylacetamidine (DEPA) is a chemical compound that has been studied extensively for its potential applications in scientific research. DEPA is a derivative of the well-known antimalarial drug, chloroquine, and has been shown to have a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N'-propylacetamidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of N,N-Diethyl-N'-propylacetamidine as a tool for studying the role of lysosomes in various cellular processes. Lysosomes are organelles that are involved in the degradation of cellular waste and the recycling of cellular components. N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of lysosomal enzymes, which can lead to the accumulation of cellular waste and the disruption of cellular processes.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N'-propylacetamidine is not fully understood, but it is believed to involve the inhibition of lysosomal enzymes. N,N-Diethyl-N'-propylacetamidine has been shown to be a potent inhibitor of cathepsin B, a lysosomal enzyme that is involved in the degradation of cellular proteins. The inhibition of cathepsin B by N,N-Diethyl-N'-propylacetamidine can lead to the accumulation of cellular waste and the disruption of cellular processes.
Biochemische Und Physiologische Effekte
N,N-Diethyl-N'-propylacetamidine has a range of interesting biochemical and physiological effects. In addition to its effects on lysosomal enzymes, N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators. N,N-Diethyl-N'-propylacetamidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Diethyl-N'-propylacetamidine has several advantages as a tool for scientific research. It is a potent inhibitor of lysosomal enzymes, which makes it a valuable tool for studying the role of lysosomes in various cellular processes. N,N-Diethyl-N'-propylacetamidine is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to the use of N,N-Diethyl-N'-propylacetamidine in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N,N-Diethyl-N'-propylacetamidine is not very selective in its inhibition of lysosomal enzymes, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N,N-Diethyl-N'-propylacetamidine. One area of research is the development of more selective inhibitors of lysosomal enzymes. This could lead to a better understanding of the role of lysosomes in various cellular processes. Another area of research is the use of N,N-Diethyl-N'-propylacetamidine in the treatment of various diseases. N,N-Diethyl-N'-propylacetamidine's antioxidant properties make it a promising candidate for the treatment of diseases that involve oxidative stress. Additionally, N,N-Diethyl-N'-propylacetamidine could be used in combination with other drugs to enhance their efficacy. Overall, N,N-Diethyl-N'-propylacetamidine is a promising compound that has the potential to contribute to our understanding of cellular processes and the treatment of various diseases.
Synthesemethoden
N,N-Diethyl-N'-propylacetamidine can be synthesized through a multi-step process involving the reaction of chloroquine with various reagents. The first step involves the reaction of chloroquine with diethylamine to form N,N-diethylchloroquine. This intermediate is then reacted with propylamine to form N,N-Diethyl-N'-propylacetamidine. The final product is purified using various chromatographic techniques. The synthesis of N,N-Diethyl-N'-propylacetamidine is a complex process that requires a high degree of technical expertise and specialized equipment.
Eigenschaften
CAS-Nummer |
151328-42-6 |
|---|---|
Produktname |
N,N-Diethyl-N'-propylacetamidine |
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
N,N-diethyl-N'-propylethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3 |
InChI-Schlüssel |
AGZSVOCXEYHQGE-UHFFFAOYSA-N |
SMILES |
CCCN=C(C)N(CC)CC |
Kanonische SMILES |
CCCN=C(C)N(CC)CC |
Synonyme |
N,N-Diethyl-N'Propylacetamidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



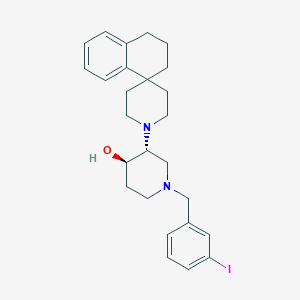

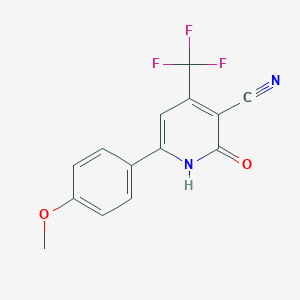
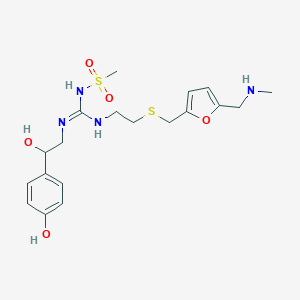
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)

